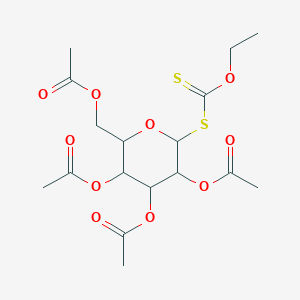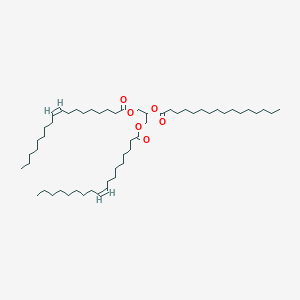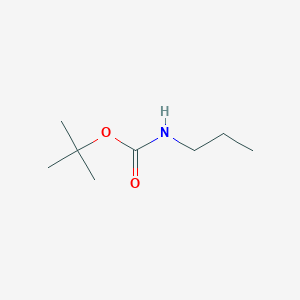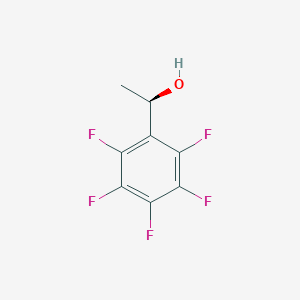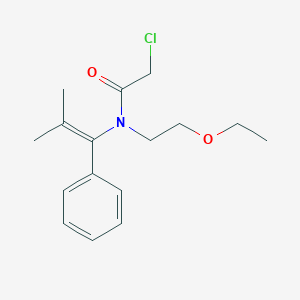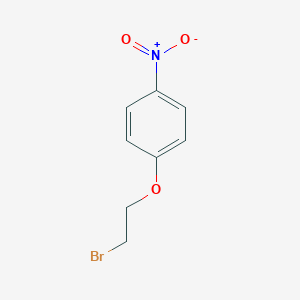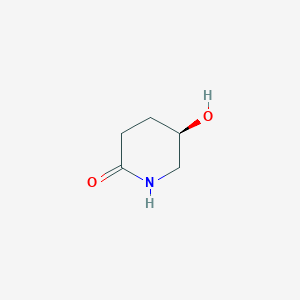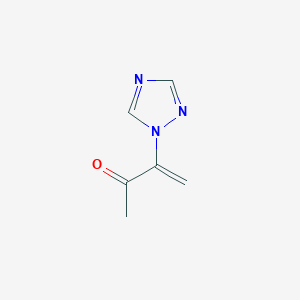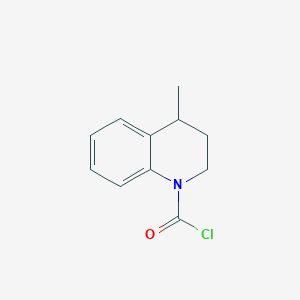
4-Methyl-3,4-dihydroquinoline-1(2H)-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-3,4-dihydroquinoline-1(2H)-carbonyl chloride, also known as MDQCC, is a synthetic compound that has been widely used in scientific research. MDQCC belongs to the class of quinoline derivatives and has been found to possess various biological activities.
Wirkmechanismus
The exact mechanism of action of 4-Methyl-3,4-dihydroquinoline-1(2H)-carbonyl chloride is not fully understood. However, it has been suggested that 4-Methyl-3,4-dihydroquinoline-1(2H)-carbonyl chloride exerts its biological activities by inhibiting the activity of enzymes and interfering with cellular processes. For example, 4-Methyl-3,4-dihydroquinoline-1(2H)-carbonyl chloride has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
4-Methyl-3,4-dihydroquinoline-1(2H)-carbonyl chloride has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in the level of acetylcholine, which can improve cognitive function. 4-Methyl-3,4-dihydroquinoline-1(2H)-carbonyl chloride has also been shown to inhibit the activity of tyrosinase, an enzyme that is involved in the synthesis of melanin. This inhibition can be useful in the treatment of hyperpigmentation disorders.
Vorteile Und Einschränkungen Für Laborexperimente
4-Methyl-3,4-dihydroquinoline-1(2H)-carbonyl chloride has several advantages for lab experiments. It is easy to synthesize and purify, and it has a high degree of stability. 4-Methyl-3,4-dihydroquinoline-1(2H)-carbonyl chloride can also be easily modified to generate analogs with improved biological activities. However, 4-Methyl-3,4-dihydroquinoline-1(2H)-carbonyl chloride has some limitations. It is a highly reactive compound that requires careful handling, and its biological activities are not fully understood.
Zukünftige Richtungen
For the study of 4-Methyl-3,4-dihydroquinoline-1(2H)-carbonyl chloride include the development of analogs with improved biological activities, investigation of the mechanism of action, and exploration of its potential use in the treatment of various diseases.
Synthesemethoden
4-Methyl-3,4-dihydroquinoline-1(2H)-carbonyl chloride can be synthesized by reacting 4-methylquinoline with phosgene in the presence of a base. The reaction yields 4-Methyl-3,4-dihydroquinoline-1(2H)-carbonyl chloride as a white solid with a melting point of 72-74°C. The purity of the compound can be confirmed by using spectroscopic techniques such as NMR and IR.
Wissenschaftliche Forschungsanwendungen
4-Methyl-3,4-dihydroquinoline-1(2H)-carbonyl chloride has been extensively studied for its biological activities. It has been found to possess antitumor, antifungal, and antibacterial properties. 4-Methyl-3,4-dihydroquinoline-1(2H)-carbonyl chloride has also been shown to inhibit the activity of enzymes such as acetylcholinesterase and tyrosinase. Due to its diverse biological activities, 4-Methyl-3,4-dihydroquinoline-1(2H)-carbonyl chloride has been used as a lead compound for the development of new drugs.
Eigenschaften
CAS-Nummer |
106969-90-8 |
|---|---|
Molekularformel |
C11H12ClNO |
Molekulargewicht |
209.67 g/mol |
IUPAC-Name |
4-methyl-3,4-dihydro-2H-quinoline-1-carbonyl chloride |
InChI |
InChI=1S/C11H12ClNO/c1-8-6-7-13(11(12)14)10-5-3-2-4-9(8)10/h2-5,8H,6-7H2,1H3 |
InChI-Schlüssel |
LYFMXZDGWYSLQQ-UHFFFAOYSA-N |
SMILES |
CC1CCN(C2=CC=CC=C12)C(=O)Cl |
Kanonische SMILES |
CC1CCN(C2=CC=CC=C12)C(=O)Cl |
Synonyme |
1(2H)-Quinolinecarbonyl chloride, 3,4-dihydro-4-methyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-amino-1-[(6R,7R)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]imidazole-4-carboxamide](/img/structure/B22172.png)
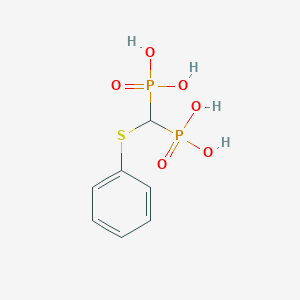
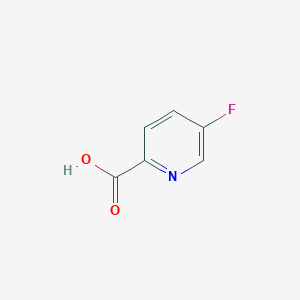


![(6S)-6-[(5R)-6,6-Dimethyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium-5-yl]-6H-furo[3,4-g][1,3]benzodioxol-8-one;iodide](/img/structure/B22187.png)
